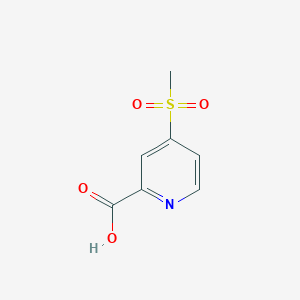

4-(Methylsulfonyl)picolinic acid

Description

BenchChem offers high-quality 4-(Methylsulfonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRXXKBEAKPGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Methylsulfonyl)picolinic Acid: Technical Profile & Application Guide

The following technical guide details the chemical properties, synthesis, and applications of 4-(Methylsulfonyl)picolinic acid , a specialized pyridine intermediate used in high-value drug discovery programs.

Executive Summary

4-(Methylsulfonyl)picolinic acid is a bifunctional pyridine scaffold characterized by a carboxylic acid at the C2 position and a methylsulfonyl group at the C4 position. This specific substitution pattern renders the molecule highly valuable in medicinal chemistry for two primary reasons:

-

Electronic Activation: The electron-withdrawing nature of the sulfone (

), combined with the pyridine nitrogen, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( -

Chelation Potential: The picolinic acid moiety (N atom adjacent to COOH) acts as a bidentate ligand, relevant for metallo-enzyme inhibition or fragment-based drug design (FBDD).

This guide provides a validated roadmap for the synthesis, characterization, and derivatization of this compound, moving beyond basic data to actionable experimental logic.

Chemical & Physical Specifications

The following data aggregates predicted and experimental values suitable for establishing analytical standards.

| Property | Value / Description | Notes |

| CAS Number | 1026676-25-4 | Unique identifier.[1][2][3][4][5] |

| Formula | ||

| Molecular Weight | 201.20 g/mol | Monoisotopic Mass: 201.01 |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency; store desiccated. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents ( |

| pKa (Acid) | ~2.1 (Predicted) | Acidic due to electron-deficient ring. |

| LogP | ~ -0.1 to 0.5 | Low lipophilicity due to polarity of sulfone/acid. |

| Melting Point | >140 °C (Decomposes) | Note: Sulfones often have high MPs. |

Synthetic Pathways & Process Chemistry[6]

The most robust route to 4-(methylsulfonyl)picolinic acid avoids direct sulfonylation of the unactivated ring. Instead, it utilizes a "Sulfide Oxidation" strategy starting from commercially available 4-chloropicolinic acid.

Validated Synthesis Protocol

Step 1: Nucleophilic Displacement (Introduction of Sulfur)

-

Precursor: 4-Chloropicolinic acid (CAS 5470-22-4) or its methyl ester.

-

Reagent: Sodium thiomethoxide (

). -

Conditions: DMF or DMSO,

. -

Mechanism:

. The chlorine at C4 is displaced by the thiolate. -

Critical Insight: Use the methyl ester for easier purification (chromatography) and hydrolysis later. If using the free acid, use 2.2 equivalents of base to handle the carboxylate.

Step 2: Oxidation (Sulfide

Sulfone)

-

Reagent: Sodium Tungstate (

) / Hydrogen Peroxide ( -

Conditions: Aqueous/Acetic acid (for tungstate) or DCM (for

-CPBA). -

Why this route? Direct sulfonylation (using sodium methanesulfinate) often requires copper catalysis and high temperatures which can decarboxylate the picolinic acid. The oxidation route is milder and higher yielding.

Figure 1: Step-wise synthesis via sulfide oxidation, prioritizing mild conditions to preserve the carboxylic acid.

Reactivity Profile & Derivatization

For drug discovery scientists, the utility of this compound lies in its orthogonal reactivity . You can modify the C2-acid and the C4-sulfone independently.

The C4 "Safety-Catch" ( Lability)

The C4-sulfonyl group is a "super-leaving group" in this system. The pyridine ring is electron-deficient (

-

Reaction: Displacement of

by amines, alkoxides, or thiols. -

Application: This allows the synthesis of 4-amino-picolinates which are otherwise difficult to access.

-

Control: To prevent premature displacement, perform amide coupling at C2 before exposing the molecule to strong nucleophiles at high temperatures.

C2-Amidation

-

Protocol: Standard coupling (HATU, EDC/HOBt) works well.

-

Caution: Avoid converting to the acid chloride using

at high heat, as this may degrade the sulfone or cause self-reaction. Use oxalyl chloride/DMF at

Figure 2: Orthogonal reactivity map. Blue path preserves the sulfone; Red path utilizes the sulfone as a leaving group.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The methylsulfonyl group is often used as a bioisostere for a carbonyl or a sulfonamide. It is metabolically robust (unlike the sulfide precursor, which is prone to S-oxidation in vivo).

-

LogP Modulation: The sulfone lowers LogP compared to a phenyl ring, improving aqueous solubility.

-

H-Bonding: The sulfone oxygens are weak Hydrogen Bond Acceptors (HBA), useful for interacting with backbone amides in protein active sites.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening:

-

Low MW (<250): Allows room for growth.

-

Vectorial Growth: The C2 acid allows growth into the solvent front, while the C4 sulfone can probe deep hydrophobic pockets or be displaced to introduce specificity elements.

Analytical Characterization

To validate the identity of synthesized batches, look for these specific spectral signatures:

-

NMR (DMSO-

-

ppm (Broad s, 1H,

-

ppm (d, 1H, C6-

-

ppm (s, 1H, C3-

-

ppm (d, 1H, C5-

-

ppm (s, 3H,

-

ppm (Broad s, 1H,

-

IR Spectroscopy:

-

Strong bands at

and -

Broad band

( -

Sharp band

(

-

References

-

Chemical Identification & CAS: 4-methanesulfonylpyridine-2-carboxylic acid (CAS 1026676-25-4).[1][5] PubChem Compound Summary. [Link]

-

General Synthesis of 4-Substituted Picolinates: Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis (UMSL). (Describes 4-substitution logic). [Link]

-

Sulfone Reactivity in Heterocycles: Nucleophilic substitution of 4-methylsulfonylpyridines. Journal of the Chemical Society.[6] (Classic mechanistic insight into sulfone displacement). [Link][7]

Sources

- 1. PubChemLite - C7H7NO4 - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - C7H7NO4S - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1026676-25-4 (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Structural Elucidation and Characterization of 4-(Methylsulfonyl)picolinic Acid: A Technical Framework

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 4-(methylsulfonyl)picolinic acid , a critical intermediate in the synthesis of metalloprotease inhibitors and heterocyclic scaffolds. Unlike simple pyridines, the presence of two strong electron-withdrawing groups (EWGs)—the carboxylic acid at C2 and the methylsulfonyl group at C4—creates a unique electronic environment that complicates standard assignment.

This document outlines a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to definitively distinguish the target molecule from its regioisomers (3- or 5-substituted analogs) and potential synthetic impurities (e.g., sulfoxides).

Synthetic Context & Impurity Profile

To interpret analytical data accurately, one must understand the compound's origin. This molecule is typically synthesized via the oxidation of 4-(methylthio)picolinic acid using oxidants like Potassium Permanganate (

Critical Impurities to Monitor:

-

4-(Methylsulfinyl)picolinic acid: The intermediate sulfoxide (incomplete oxidation).

-

4-(Methylsulfonyl)pyridine: The decarboxylated degradation product (often formed under excessive thermal stress).

-

Inorganic Salts: Residual manganese or potassium salts if workup is incomplete.

Analytical Strategy: The Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from bulk property verification to atom-level connectivity.

Figure 1: Step-by-step structural elucidation workflow for substituted pyridines.

Technical Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (

-

Method: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) or Positive Mode.

-

Expected Data:

-

[M+H]+: 202.0174 m/z

-

[M-H]-: 200.0018 m/z

-

Isotope Pattern: A distinct

peak (~4.2% relative abundance) is a hallmark of the sulfonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Pro-Tip: Do not use

1H NMR Analysis (Regiochemistry)

The splitting pattern of the pyridine protons is the definitive identifier for the 4-position substitution.

| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Explanation |

| COOH | OH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton (exchangeable with |

| H6 | Ar-H | 8.9 - 9.1 | Doublet (d) | 5.0 | Ortho to N (most deshielded by ring current + electronegativity). |

| H3 | Ar-H | 8.4 - 8.6 | Doublet (d) | 1.5 - 1.8 | Meta coupling to H5. Deshielded by ortho-COOH and ortho- |

| H5 | Ar-H | 8.1 - 8.3 | Doublet of Doublets (dd) | 5.0, 1.5 | Ortho to H6, Meta to H3. |

| Me | 3.3 - 3.4 | Singlet (s) | - | Methyl sulfone characteristic shift. |

Logic Check (Self-Validation):

-

If H3 appears as a doublet of doublets (dd), the substitution is likely at position 5, not 4.

-

If the coupling constant

is absent, the ring is substituted at position 6. -

The "Meta-Coupling" Signature: The small coupling (

) between H3 and H5 is the specific fingerprint of 2,4-substitution.

2D NMR: The "Smoking Gun" (HMBC)

To irrefutably prove the methylsulfonyl group is at C4 (and not C3 or C5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Figure 2: Key HMBC correlations establishing the location of the sulfonyl group.

-

Correlation 1: The methyl protons (~3.3 ppm) will show a strong cross-peak to the quaternary Carbon C4 (~148-152 ppm).

-

Correlation 2: Proton H3 and H5 will both correlate to this same C4 carbon, locking the sulfone into position 4.

Experimental Protocol: Characterization Workflow

Materials:

-

Sample: ~10 mg of 4-(methylsulfonyl)picolinic acid.

-

Solvent: 0.6 mL DMSO-

(99.9% D). -

Standard: Tetramethylsilane (TMS) internal standard (optional, often residual DMSO @ 2.50 ppm is used).

Procedure:

-

Sample Preparation: Dissolve the solid completely in DMSO-

. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Note: Cloudiness often indicates inorganic salt contamination. -

Acquisition (1H):

-

Scans: 16 (minimum).

-

Relaxation Delay (D1): 5 seconds (essential for accurate integration of the carboxylic acid proton).

-

Pulse Angle: 30°.

-

-

Acquisition (13C):

-

Scans: 512 (minimum) to visualize quaternary carbons C2 and C4.

-

-

Data Processing:

-

Reference the DMSO quintet to 2.50 ppm.

-

Integrate the Methyl singlet (set to 3H).

-

Verify the aromatic region integrates to 1:1:1.

-

References

-

Synthesis of Picolinic Acids: Singer, A. W.; McElvain, S. M. "Picolinic Acid Hydrochloride."[1] Organic Syntheses, Coll.[1] Vol. 3, p.740 (1955). Link

-

Oxidation of Sulfides: Trost, B. M.; Curran, D. P.[2] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290 (1981). Link

- Pyridine NMR Shifts: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition. (General Reference for Pyridine Substituent Effects).

- HMBC Methodology: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition (2016).

Sources

4-(Methylsulfonyl)picolinic Acid: Mechanism of Action & Chemical Biology

This is an in-depth technical guide on the mechanism of action and chemical biology of 4-(Methylsulfonyl)picolinic acid .

Executive Summary

4-(Methylsulfonyl)picolinic acid (CAS: 1026676-25-4) is a specialized pyridine derivative functioning primarily as a bidentate metal chelator and a competitive antagonist of 2-oxoglutarate (2OG) .

In drug discovery, this scaffold is a critical pharmacophore for inhibiting 2-oxoglutarate-dependent oxygenases (e.g., HIF-prolyl hydroxylases, JmjC histone demethylases) and metalloproteinases . Its mechanism relies on the coordination of the active site metal ion (typically Fe(II) or Zn(II)) by the picolinic acid core, while the 4-methylsulfonyl group provides electronic modulation and unique hydrogen-bonding vectors within the enzyme's substrate-binding pocket.

This guide details the molecular interactions, structure-activity relationships (SAR), and experimental protocols for validating its activity in biological systems.

Chemical Identity & Pharmacophore Analysis[1]

The molecule consists of a pyridine ring substituted with a carboxylic acid at the C2 position and a methylsulfonyl group at the C4 position.

| Property | Detail |

| IUPAC Name | 4-Methanesulfonylpyridine-2-carboxylic acid |

| CAS Number | 1026676-25-4 |

| Molecular Formula | C7H7NO4S |

| Molecular Weight | 201.20 g/mol |

| Core Pharmacophore | Picolinic Acid (Pyridine-2-carboxylic acid): A classic bidentate ligand that chelates transition metals (Fe²⁺, Zn²⁺, Cu²⁺) via the pyridine nitrogen and the carboxylate oxygen.[1][2] |

| Functional Group | 4-Methylsulfonyl (-SO₂Me): A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen, modulates solubility, and acts as a hydrogen bond acceptor. |

Mechanism of Action: The 2OG Mimicry Hypothesis

The primary biological activity of 4-(methylsulfonyl)picolinic acid is driven by its structural similarity to 2-oxoglutarate (α-ketoglutarate) , a co-substrate required by a vast superfamily of oxygenases.

Target: 2-Oxoglutarate Dependent Oxygenases

These enzymes catalyze hydroxylation, demethylation, and desaturation reactions. They require a non-heme Fe(II) center coordinated by a "2-His-1-Carboxylate" facial triad.

-

HIF-Prolyl Hydroxylases (HIF-PHs): Regulate Hypoxia-Inducible Factor (HIF) stability.

-

JmjC Histone Demethylases (KDMs): Regulate epigenetic markers (e.g., H3K9me3).

-

TET Enzymes: Involved in DNA demethylation.

Molecular Binding Mode

4-(Methylsulfonyl)picolinic acid acts as a competitive inhibitor with respect to 2OG.

-

Bidentate Chelation: The pyridine nitrogen (

) and one oxygen atom of the C2-carboxylate coordinate to the active site Fe(II) in a coplanar fashion. This blocks the coordination site required for the co-substrate (2OG) and the oxygen molecule ( -

Displacement: By occupying the 2OG binding pocket, the molecule prevents the formation of the reactive ferryl (Fe(IV)=O) intermediate essential for catalysis.

-

Role of the 4-Methylsulfonyl Group:

-

Electronic Tuning: The sulfone is electron-withdrawing, reducing the electron density on the pyridine nitrogen. While this might theoretically weaken metal coordination compared to an electron-rich pyridine, it increases the acidity of the carboxylic acid, potentially strengthening the electrostatic interaction with active site residues (e.g., Arg/Lys).

-

S1' Pocket Interaction: In many HIF-PH enzymes, the region corresponding to the C4 position of the pyridine ring faces a solvent-accessible or polar pocket. The sulfonyl group can form water-mediated or direct hydrogen bonds with backbone amides or side chains (e.g., Tyrosine or Serine), enhancing selectivity over other metalloenzymes.

-

Pathway Visualization

The following diagram illustrates the competitive inhibition of the HIF-PH enzyme, leading to HIF stabilization.

Caption: Competitive inhibition of HIF-PH by 4-(methylsulfonyl)picolinic acid prevents HIF-1α hydroxylation, triggering the hypoxic response pathway.

Biological Applications & Therapeutic Relevance[4][5]

Anemia and Ischemia (HIF Stabilization)

By inhibiting HIF-PH, the compound mimics a hypoxic state (pseudohypoxia).

-

Effect: Stabilizes HIF-1α and HIF-2α.

-

Outcome: Upregulation of Erythropoietin (EPO) for anemia treatment (similar to drugs like Roxadustat or Vadadustat) and VEGF for angiogenesis in ischemic tissues.

Epigenetic Modulation (Oncology)

The picolinic acid scaffold is also relevant for inhibiting JmjC domain-containing histone demethylases (e.g., KDM4/5).

-

Mechanism: The 4-methylsulfonyl group may provide selectivity for specific KDM isoforms by exploiting subtle differences in the substrate-binding groove (e.g., interacting with residues distinct from those in HIF-PH).

-

Outcome: Alteration of histone methylation patterns (e.g., H3K9me3 levels), leading to transcriptional reprogramming in cancer cells.

Experimental Protocols for Validation

To validate the mechanism of action, the following hierarchical assay system is recommended.

In Vitro Enzyme Inhibition Assay (TR-FRET)

Objective: Determine the IC50 against recombinant HIF-PH2 (EGLN1).

-

Reagents: Recombinant HIF-PH2, Biotinylated HIF-1α peptide (substrate), Europium-labeled anti-HIF-OH antibody, 2-Oxoglutarate, Fe(II) ascorbate.

-

Protocol:

-

Prepare reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl2.

-

Add 4-(Methylsulfonyl)picolinic acid (serial dilution in DMSO) to the plate.

-

Add Enzyme mix (HIF-PH2, FeSO4, Ascorbate). Incubate 10 min.

-

Initiate reaction by adding Substrate mix (Biotin-HIF peptide, 2OG).

-

Incubate for 60 min at RT.

-

Add Detection mix (Eu-Antibody + APC-Streptavidin).

-

Read TR-FRET (Ex: 340nm, Em: 615nm/665nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. A sigmoidal dose-response confirms competitive binding.

Cellular Target Engagement (Western Blot)

Objective: Confirm HIF-1α stabilization in Hep3B or HeLa cells.

-

Cell Culture: Seed Hep3B cells in DMEM + 10% FBS.

-

Treatment: Treat cells with 10, 50, 100 µM of the compound for 4–6 hours. Include DMOG (1 mM) as a positive control.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Crucial: Work quickly on ice to prevent HIF degradation during lysis.

-

Immunoblot:

-

Primary Ab: Anti-HIF-1α.

-

Loading Control: Anti-β-Actin.

-

-

Result: A dose-dependent appearance of the HIF-1α band (approx. 120 kDa) indicates successful intracellular target engagement and PH inhibition.

Synthesis & Chemical Handling[1][6]

For researchers synthesizing or derivatizing this compound:

-

Synthesis Route: Typically synthesized via the oxidation of 4-(methylthio)picolinic acid using oxidants like m-CPBA or Hydrogen Peroxide/Sodium Tungstate. The precursor (4-methylthio derivative) can be accessed via nucleophilic aromatic substitution of 4-chloropicolinic acid with sodium methanethiolate.

-

Solubility: The sulfonyl group improves polarity. Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water at neutral pH; solubility increases at basic pH (formation of carboxylate salt).

-

Stability: Stable under standard laboratory conditions. Avoid strong reducing agents which might reduce the sulfone or pyridine ring.

References

-

Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

- Chowdhury, R., et al. (2011). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 24(7), 1077-1089.

- Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Future Medicinal Chemistry, 3(6), 701-714.

-

Tripathi, R., et al. (2019). 2-Oxoglutarate Analogues as Inhibitors of Histone Demethylases. Journal of Medicinal Chemistry, 62(9), 4249-4271. Link

Sources

A Comprehensive Technical Guide to the Biological Activity of 4-(Methylsulfonyl)picolinic Acid and its Congeners

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Picolinic Acid Derivatives

Initial investigations into the specific biological activities of 4-(methylsulfonyl)picolinic acid reveal a notable scarcity of published data in the public domain. This technical guide, therefore, broadens its scope to provide a comprehensive overview of the biological activities of the parent molecule, picolinic acid, and its various functionalized derivatives. By examining the well-documented activities of these related compounds, we can establish a foundational understanding and predictive framework for the potential biological profile of 4-(methylsulfonyl)picolinic acid. This approach allows us to explore the established mechanisms of action, therapeutic targets, and experimental protocols relevant to this class of molecules, thereby equipping researchers with the necessary intellectual toolkit to investigate novel derivatives such as the one specified.

The guide will delve into the known antiviral, neuroprotective, metabolic, and anticancer activities of picolinic acid and its analogs, providing detailed experimental protocols and discussing the underlying signaling pathways. This document serves as both a repository of current knowledge and a methodological blueprint for the future characterization of novel picolinic acid derivatives.

Introduction to Picolinic Acid: A Metabolite of Endogenous and Therapeutic Significance

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1] Its physiological roles are multifaceted, stemming from its potent metal-chelating properties and its ability to modulate various cellular processes.[1][2] The inherent bioactivity of the picolinic acid scaffold has made it a privileged structure in medicinal chemistry, leading to the synthesis and evaluation of numerous derivatives for a wide range of therapeutic applications.[3][4]

The introduction of a methylsulfonyl group at the 4-position of the pyridine ring, creating 4-(methylsulfonyl)picolinic acid, is a rational drug design strategy. The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially altering the molecule's pharmacokinetic properties, target-binding affinity, and overall biological activity. While direct studies on this specific derivative are limited, we can infer its potential activities from related structures. For instance, compounds containing a methylsulfonylphenyl moiety have been investigated as selective COX-2 inhibitors.[5]

Antiviral Activity of Picolinic Acid: A Broad-Spectrum Approach

Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[6][7] This activity is of significant interest in the context of emerging viral threats.

Mechanism of Antiviral Action

The primary antiviral mechanism of picolinic acid is the inhibition of viral entry into host cells.[7] This is achieved through a multi-pronged attack on the early stages of the viral lifecycle:

-

Compromising Viral Membrane Integrity: Picolinic acid has been shown to disrupt the physical integrity of the viral envelope.

-

Inhibition of Virus-Cellular Membrane Fusion: It directly interferes with the fusion process between the viral envelope and the host cell membrane, a critical step for viral genome release.[6][7]

-

Interference with Cellular Endocytosis: Picolinic acid can also impact the endocytic pathways that are often hijacked by viruses for cellular entry.[6]

This mechanism of targeting a fundamental process shared by many enveloped viruses confers its broad-spectrum activity.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to quantify the inhibition of viral replication by a test compound.

-

Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., MDCK for influenza A virus) at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of 4-(methylsulfonyl)picolinic acid in a serum-free medium.

-

Pre-treatment: When cells are confluent, wash them with phosphate-buffered saline (PBS) and pre-treat with the compound dilutions for 1-2 hours at 37°C.

-

Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% Avicel containing the respective compound concentrations.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining and Quantification: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and count the number of plaques. The percentage of plaque reduction is calculated relative to the untreated virus control.

Signaling Pathway of Viral Entry Inhibition

The following diagram illustrates the key steps in enveloped virus entry and the points of inhibition by picolinic acid.

Caption: Picolinic acid inhibits enveloped virus entry at multiple stages.

Neuroprotective and Neuromodulatory Effects

Picolinic acid is an endogenous neuromodulator with documented neuroprotective properties.[1] Its role in the central nervous system (CNS) is complex and involves its metal-chelating ability and its interaction with neurotransmitter systems.

Mechanism of Neuroprotection

-

Chelation of Divalent Metals: Picolinic acid is an efficient chelator of zinc (Zn2+), iron (Fe2+), and other metal ions.[1] By sequestering excess metal ions, it can mitigate oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

-

Modulation of NMDA Receptor Activity: Picolinic acid can allosterically modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. This modulation can protect against the excessive calcium influx that leads to neuronal cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neurons from an excitotoxic insult.

-

Primary Neuronal Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

-

Compound Treatment: Treat the mature neuronal cultures with various concentrations of 4-(methylsulfonyl)picolinic acid for 24 hours.

-

Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) for 15-30 minutes in the presence of the test compound.

-

Washout and Recovery: Wash out the NMDA and compound, and return the neurons to their original culture medium for 24 hours.

-

Viability Assessment: Measure cell viability using an MTT or LDH assay. An increase in viability in the compound-treated groups compared to the NMDA-only group indicates neuroprotection.

Anticancer and Antiproliferative Activity

Derivatives of picolinic acid have been synthesized and evaluated as potential antitumor agents.[3][4] The mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Target-Based Anticancer Mechanisms

-

Kinase Inhibition: Certain N-methylpicolinamide derivatives have been shown to selectively inhibit Aurora-B kinase, a crucial regulator of mitosis.[3] Inhibition of this kinase leads to defects in cell division and ultimately apoptosis in cancer cells.

-

Induction of Apoptosis: Other derivatives have demonstrated the ability to induce programmed cell death in various cancer cell lines, although the precise molecular targets are not always fully elucidated.

The introduction of a methylsulfonyl group could enhance the interaction with the ATP-binding pocket of kinases or other enzymatic targets.

Data on Antiproliferative Activity of Picolinic Acid Derivatives

The following table summarizes the in vitro antiproliferative activity of representative picolinic acid derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-methylpicolinamide-4-thiol derivative (6p) | Various human cancer cell lines | Potent, broad-spectrum | [3] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide (5q) | HepG2, HCT116 | Low micromolar | [4] |

Experimental Workflow: Kinase Inhibition Assay

This workflow outlines the steps to determine if a compound inhibits a specific kinase.

Caption: A streamlined workflow for identifying and validating kinase inhibitors.

Synthesis of 4-(Methylsulfonyl)picolinic Acid

Conclusion and Future Directions

Picolinic acid and its derivatives represent a versatile class of compounds with a rich and expanding biological activity profile. While direct data on 4-(methylsulfonyl)picolinic acid is sparse, the known antiviral, neuroprotective, and anticancer activities of its congeners provide a strong rationale for its investigation. Future research should focus on the synthesis and systematic biological evaluation of this specific derivative. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for such endeavors. It is anticipated that the unique electronic and steric properties conferred by the methylsulfonyl group will lead to a distinct and potentially potent biological activity profile, making 4-(methylsulfonyl)picolinic acid a compound of significant interest for further drug discovery and development efforts.

References

-

Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. bioRxiv. Available at: [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

-

Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023). Kynurenine Review. Available at: [Link]

-

picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link]

-

Kim, H. S., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. Available at: [Link]

-

Wang, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Process for the production of new picolinic acid derivatives. Google Patents.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). Chemistry. Available at: [Link]

-

Zhang, H., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. (2007). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Ingredient: Picolinic acid. Caring Sunshine. Available at: [Link]

-

Biomedical Applications of Sulfonylcalix[7]arene-Based Metal–Organic Supercontainers. (2024). Molecules. Available at: [Link]

-

Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. Available at: [Link]

Sources

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 6. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 8. irl.umsl.edu [irl.umsl.edu]

Spectroscopic Characterization of 4-(Methylsulfonyl)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)picolinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to the versatile chemical properties imparted by the sulfonyl and carboxylic acid functionalities. A thorough understanding of its molecular structure and purity is paramount for its application in synthesis and biological screening. This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfonyl)picolinic acid, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document serves as a valuable resource for researchers by detailing the expected spectral features and providing standardized protocols for data acquisition, ensuring analytical rigor and reproducibility.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structural features of synthesized compounds. 4-(Methylsulfonyl)picolinic acid, with its substituted pyridine ring, presents a unique spectroscopic fingerprint. The electron-withdrawing nature of both the methylsulfonyl group and the carboxylic acid significantly influences the electronic environment of the pyridine ring, leading to characteristic shifts in its NMR spectra and distinct vibrational modes in its IR spectrum. This guide will systematically dissect these features, providing a robust framework for the spectroscopic analysis of this compound and its analogs.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 4-(Methylsulfonyl)picolinic acid is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

Figure 1. Molecular structure of 4-(Methylsulfonyl)picolinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Methylsulfonyl)picolinic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(Methylsulfonyl)picolinic acid is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the sulfonyl group. The electron-withdrawing effects of the substituents will cause the pyridine protons to resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Data for 4-(Methylsulfonyl)picolinic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet | 1H | H6 |

| ~8.4 - 8.6 | Doublet of doublets | 1H | H5 |

| ~8.1 - 8.3 | Doublet | 1H | H3 |

| ~3.3 - 3.5 | Singlet | 3H | -SO₂CH₃ |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

Interpretation:

-

H6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H5.

-

H5: This proton will appear as a doublet of doublets due to coupling with both H6 and H3 (meta-coupling, which may be small).

-

H3: This proton is ortho to the carboxylic acid group and will be deshielded, appearing as a doublet due to coupling with H5.

-

-SO₂CH₃: The methyl protons of the sulfonyl group are in a distinct chemical environment and will appear as a sharp singlet.

-

-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Methylsulfonyl)picolinic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (Carboxylic Acid) |

| ~150 - 153 | C2 |

| ~148 - 151 | C6 |

| ~145 - 148 | C4 |

| ~128 - 131 | C5 |

| ~125 - 128 | C3 |

| ~43 - 46 | -SO₂CH₃ |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The pyridine ring carbons will have distinct chemical shifts influenced by the positions of the nitrogen atom and the electron-withdrawing substituents. C2, C4, and C6 are expected to be the most deshielded.

-

The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Figure 2. Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 4-(Methylsulfonyl)picolinic acid

| m/z | Interpretation |

| 202.02 | [M+H]⁺ (Protonated Molecule) |

| 184.01 | [M-H₂O+H]⁺ (Loss of water) |

| 156.03 | [M-COOH+H]⁺ (Loss of carboxylic acid group) |

| 123.01 | [M-SO₂CH₃]⁺ (Loss of methylsulfonyl group) |

Interpretation:

The molecular weight of 4-(Methylsulfonyl)picolinic acid is 201.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, giving a prominent ion at m/z 202.02. Common fragmentation pathways would involve the loss of water from the carboxylic acid, the loss of the entire carboxylic acid group, or the loss of the methylsulfonyl group.

Figure 3. General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for 4-(Methylsulfonyl)picolinic acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |

| 1700-1725 | Strong | C=O | Stretching (Carboxylic Acid) |

| 1580-1610 | Medium | C=C, C=N | Ring Stretching (Pyridine) |

| 1300-1350 | Strong | S=O | Asymmetric Stretching (Sulfone) |

| 1140-1160 | Strong | S=O | Symmetric Stretching (Sulfone) |

| 750-850 | Medium-Strong | C-H | Out-of-plane Bending (Aromatic) |

Interpretation:

-

The broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch of a carboxylic acid dimer.

-

A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

-

The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1580-1610 cm⁻¹ region.

-

The sulfone group will exhibit two strong, characteristic stretching bands for the S=O bonds.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further evidence for the substitution pattern of the pyridine ring.[1][2]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(Methylsulfonyl)picolinic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[3] Before data acquisition, ensure the instrument is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

-

MS/MS Analysis: Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

Infrared Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(Methylsulfonyl)picolinic acid, a compound of interest in pharmaceutical research. By understanding the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, researchers can confidently verify the identity and purity of their synthesized material. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the characterization of this and related molecules. As with any analytical endeavor, a multi-technique approach is recommended for unambiguous structural confirmation.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Appendix I. (n.d.). Retrieved from [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). PMC. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

GEO-LEO e-docs. (n.d.). Supplementary of Molecules. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0250915). Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

D-Scholarship@Pitt. (n.d.). Appendix A NMR Spectra. Retrieved from [Link]

-

European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

-

IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

-

PubMed. (2006). Experimental (FT-IR, FT-Raman, 1H NMR) and theoretical study of magnesium, calcium, strontium, and barium picolinates. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

-

FooDB. (2011). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

-

RJPBCS. (n.d.). Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

Sources

The Pivotal Role of the Methylsulfonyl Moiety in Modulating Picolinic Acid Derivative Activity: A Technical Guide

Introduction: Picolinic Acid Scaffolds and the Rise of the Methylsulfonyl Group

Picolinic acid, a simple pyridine-carboxylic acid, is a well-established "privileged" structural motif in medicinal chemistry and agrochemical design.[1] Its derivatives are foundational to a wide array of biologically active molecules, from pharmaceuticals to herbicides.[2][3] The versatility of the picolinic acid scaffold lies in its ability to act as a robust chelating agent and a directional linker, allowing for precise three-dimensional orientation of appended functional groups to interact with biological targets.[1][4]

In the continuous quest for enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists and researchers have increasingly turned to specific functional groups to adorn the picolinic acid core. Among these, the methylsulfonyl (–SO₂CH₃) group has emerged as a critical pharmacophore. Its incorporation into drug and herbicide candidates is not a trivial substitution but a strategic decision rooted in its unique physicochemical properties that profoundly influence a molecule's behavior.[5] This guide provides an in-depth technical analysis of the multifaceted role of the methylsulfonyl group, exploring its impact on molecular properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Impact of the Methylsulfonyl Group

The introduction of a methylsulfonyl moiety into a picolinic acid derivative imparts significant changes to its electronic and physical properties, which are foundational to its biological activity.[6][7]

2.1 Electronic and Steric Profile

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the two oxygen atoms. This has a strong inductive effect on the aromatic ring system of picolinic acid, modulating the acidity of the carboxylic acid and influencing the electron density of the entire molecule.[5] Structurally, the tetrahedral geometry of the sulfone and its ability to act as a bioisostere for groups like carbonyls or phosphates allows it to maintain or improve activity while altering other properties.[8]

2.2 Modulation of Lipophilicity and Solubility

A critical balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is paramount for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The methylsulfonyl group is considered a polar functional group that can significantly reduce a molecule's lipophilicity (LogP), thereby improving aqueous solubility.[5] This enhancement is crucial for developing orally bioavailable drugs and effective herbicide formulations.

2.3 Hydrogen Bonding Capacity

The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.[8] This capability is pivotal for enhancing the binding affinity of a molecule to its target protein, as it can form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in an active site.[8]

2.4 Data Summary: Physicochemical Properties

The following table summarizes the predicted impact of adding a methylsulfonyl group to a generic picolinic acid scaffold compared to a simple methyl or chloro substituent.

| Property | Picolinic Acid (Unsubstituted) | + Methyl (–CH₃) | + Chloro (–Cl) | + Methylsulfonyl (–SO₂CH₃) | Rationale for Change with –SO₂CH₃ |

| Molecular Weight | 123.11 g/mol | 137.14 g/mol | 157.56 g/mol | 202.19 g/mol | Direct mass addition of the group. |

| LogP (Predicted) | ~0.5 | ~1.0 | ~1.2 | ~-0.5 | The polarity of the sulfonyl group increases hydrophilicity, lowering the LogP value.[5] |

| Aqueous Solubility | High | Moderate | Moderate | Very High | Increased polarity and hydrogen bonding potential with water enhances solubility.[8] |

| Hydrogen Bond Acceptors | 2 (N, C=O) | 2 | 2 | 4 (N, C=O, 2x S=O) | The two sulfonyl oxygens provide additional sites for hydrogen bonding.[8] |

| Electronic Effect | Neutral | Weakly Donating | Withdrawing | Strongly Withdrawing | Powerful inductive effect from the sulfonyl group.[5] |

Pharmacodynamic Modulation: Enhancing Target Interaction

The true value of the methylsulfonyl group is realized in its ability to directly and favorably influence how a molecule interacts with its biological target (pharmacodynamics). This often translates to increased potency and, in some cases, improved selectivity.

3.1 Case Study: Picolinic Acid-Based Herbicides

Many commercial herbicides are based on the picolinic acid scaffold, functioning as synthetic auxins.[9][10] The introduction of a methylsulfonyl group can enhance their herbicidal activity. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but bind to specific auxin-signaling F-box (AFB) proteins, leading to unregulated growth and plant death.[3][9]

The methylsulfonyl group contributes by:

-

Enhanced Binding: The sulfonyl oxygens can form crucial hydrogen bonds within the AFB5 receptor pocket, anchoring the herbicide for a more potent effect.[3]

-

Systemic Mobility: Improved water solubility, conferred by the methylsulfonyl group, allows for better translocation of the herbicide throughout the plant's vascular system, ensuring it reaches the sites of action in the meristematic tissues.

Diagram: Herbicide-Receptor Interaction

The following diagram illustrates the hypothetical binding of a methylsulfonyl-picolinate herbicide within the active site of its target protein, highlighting the key hydrogen bond interaction.

Caption: Hypothetical hydrogen bonding between the methylsulfonyl group and a receptor.

Pharmacokinetic Consequences: Improving Drug-Like Properties

For a compound to be an effective drug, it must not only bind its target but also possess a suitable ADME profile. The methylsulfonyl group is a valuable tool for optimizing these pharmacokinetic properties.[11][12]

4.1 Influence on ADME

-

Absorption: Enhanced aqueous solubility can improve the dissolution of a solid dosage form in the gastrointestinal tract, a prerequisite for absorption.[12]

-

Distribution: While increased polarity can sometimes limit penetration across the blood-brain barrier, it generally leads to favorable distribution in plasma and peripheral tissues.[11][13]

-

Metabolism: The sulfonyl group is exceptionally stable and resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[8] Introducing this group at a metabolically vulnerable position on the picolinic acid scaffold can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.

-

Excretion: The polarity of the methylsulfonyl group facilitates renal clearance, with compounds often being excreted unchanged in the urine.[12][13] Studies on methylsulfonylmethane (MSM) itself show it is rapidly absorbed, well-distributed, and almost completely excreted via urine.[11][12]

4.2 Data Summary: Comparative Pharmacokinetic Parameters

This table presents hypothetical pharmacokinetic data for two analogous picolinic acid derivatives, illustrating the typical effects of a methylsulfonyl group.

| Parameter | Analog A (with –CH₃) | Analog B (with –SO₂CH₃) | Implication of Methylsulfonyl Group |

| Oral Bioavailability (%) | 30% | 75% | Improved solubility and metabolic stability lead to higher bioavailability.[8] |

| Metabolic Half-life (t½) | 2 hours | 12 hours | The –SO₂CH₃ group blocks metabolic hotspots, prolonging the drug's presence in the body.[8] |

| Primary Route of Excretion | Hepatic (Metabolized) | Renal (Unchanged) | Increased polarity favors direct excretion by the kidneys.[12][13] |

| Plasma Protein Binding | 95% | 70% | Higher polarity can reduce nonspecific binding to plasma proteins like albumin. |

Experimental Protocols for Characterization

Validating the role and impact of the methylsulfonyl group requires a suite of standardized in vitro assays. These protocols provide a self-validating system to build a comprehensive profile of the compound.

5.1 Protocol: In Vitro Kinase Inhibition Assay

This assay is crucial for pharmaceutical applications, such as in the development of Janus kinase (JAK) inhibitors, where picolinic acid derivatives are common.[14][15][16]

-

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate (peptide or protein), and ATP solution. Serially dilute the test compound (picolinic acid derivative) in DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation: Start the reaction by adding a predetermined concentration of ATP (often at the Kₘ value). Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Diagram: Kinase Inhibition Assay Workflow

Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.

5.2 Protocol: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism.[6]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a compound.

-

Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 7.4), pooled human liver microsomes (HLM), and the NADPH regenerating system (cofactor).

-

Reaction Setup: Pre-warm HLM in buffer at 37°C. Add the test compound at a low concentration (e.g., 1 µM).

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the in vitro t½ is calculated as 0.693/k.

-

Diagram: Metabolic Stability Assay Workflow

Caption: Standard procedure for assessing metabolic stability in liver microsomes.

Conclusion and Future Perspectives

The methylsulfonyl group is a powerful and versatile tool in the design of picolinic acid derivatives. Its ability to enhance aqueous solubility, improve metabolic stability, and provide strong hydrogen bonding interactions makes it a go-to moiety for medicinal chemists aiming to overcome common challenges in drug and agrochemical development.[5][8] By strategically incorporating this group, researchers can fine-tune the physicochemical, pharmacodynamic, and pharmacokinetic properties of lead compounds, ultimately increasing the probability of success. The experimental protocols outlined in this guide provide a robust framework for quantifying the benefits of this substitution, ensuring that design principles are backed by empirical data. As our understanding of molecular interactions continues to deepen, the rational application of functional groups like methylsulfonyl will remain a cornerstone of modern chemical design.

References

-

Magnuson, B. A., Appleton, J., & Ames, G. B. (2007). Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats. Journal of Agricultural and Food Chemistry, 55(3), 1033–1038. Available at: [Link]

-

Wang, S., et al. (2018). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. Available at: [Link]

-

Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Available at: [Link]

-

Drugs.com. (2025, February 19). Methylsulfonylmethane (MSM) Uses, Benefits & Dosage. Available at: [Link]

-

Lin, T.-H., et al. (2022). The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study. Molecules, 27(7), 2349. Available at: [Link]

- Google Patents. (n.d.). CA2815272A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides.

-

Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Blood Cancer Discovery, 4(2), 126–141. Available at: [Link]

-

Carreira, E. M., et al. (2024). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. MedChemComm, 15(1), 1-8. Available at: [Link]

-

Baciocchi, C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 14(1), 84. Available at: [Link]

-

Fiveable. (2025, August 15). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

-

Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. Available at: [Link]

-

Schibuola, M., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2779. Available at: [Link]

-

Journal of Southern Agriculture. (n.d.). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Available at: [Link]

-

Springer. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

-

Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl). Molecules, 28(3), 1431. Available at: [Link]

-

Lima, L. M., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. Medicinal Chemistry Research, 27(10), 2271–2285. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

-

Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 585. Available at: [Link]

-

Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. Available at: [Link]

-

Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of invasive plants in the western USA. Available at: [Link]

-

ResearchGate. (n.d.). The Physiological Action of Picolinic Acid in the Human Brain. Available at: [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. fiveable.me [fiveable.me]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invasiveplantswesternusa.org [invasiveplantswesternusa.org]

- 11. Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

High-Performance Synthesis of 4-(Methylsulfonyl)picolinic Acid

Application Note & Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(methylsulfonyl)picolinic acid, a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). Unlike traditional methods that rely on harsh permanganate oxidations or unstable diazonium intermediates, this protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by a catalytic green oxidation using sodium tungstate/hydrogen peroxide. This "Gold Standard" approach ensures high regioselectivity, safety, and yield, minimizing the formation of N-oxide byproducts common in pyridine chemistry.

Introduction & Retrosynthetic Analysis

The 4-methylsulfonylpyridine motif acts as a potent electron-withdrawing group and a hydrogen bond acceptor, often serving as a bioisostere for sulfonamides. Synthesizing this moiety at the 4-position of picolinic acid requires navigating the electron-deficient nature of the pyridine ring.

Mechanistic Insight: Direct sulfonation of pyridine is difficult. The most reliable pathway is the introduction of a sulfur nucleophile (thiolate) at the 4-position via SNAr displacement of a leaving group (chloride), followed by oxidation.

Retrosynthetic Scheme

The synthesis is deconstructed into three logical stages:

-

Activation: Conversion of 4-chloropicolinic acid to its ester to facilitate purification and SNAr.

-

Substitution: Displacement of chloride by sodium thiomethoxide.

-

Oxidation & Hydrolysis: Chemoselective oxidation of sulfide to sulfone, followed by ester hydrolysis.

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available 4-chloropicolinate.

Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | CAS | Role | Equiv. | Notes |

| Methyl 4-chloropicolinate | 24484-93-3 | Starting Material | 1.0 | Or synthesized from acid (CAS 5470-22-4) |

| Sodium thiomethoxide (NaSMe) | 5188-07-8 | Nucleophile | 1.1 - 1.2 | Use dry powder or 21% aq. soln. |

| Sodium Tungstate Dihydrate | 10213-10-2 | Catalyst | 0.05 | For green oxidation |

| Hydrogen Peroxide (30%) | 7722-84-1 | Oxidant | 2.5 - 3.0 | Add slowly; exothermic |

| Lithium Hydroxide (LiOH) | 1310-65-2 | Base | 2.0 | For hydrolysis |

| THF / Methanol | - | Solvents | - | HPLC Grade |

Stage 1: Thiolation (SNAr Displacement)

Objective: Replace the 4-chloro group with a methylthio group.

-

Setup: Charge a round-bottom flask with Methyl 4-chloropicolinate (10.0 g, 58.3 mmol) and anhydrous THF (100 mL). Cool to 0°C under N2 atmosphere.

-

Addition: Add Sodium thiomethoxide (4.5 g, 64.1 mmol) portion-wise over 15 minutes. Caution: Stench. Use a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear, replaced by the sulfide (Rf ~0.4).

-

-

Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Output: Methyl 4-(methylthio)picolinate . Yellow solid. Yield: ~90-95%.

Stage 2: Catalytic Oxidation (The "Green" Route)

Objective: Oxidize sulfide to sulfone without over-oxidizing the pyridine nitrogen to an N-oxide. Note: This method uses Na2WO4 as a catalyst, which is far superior to mCPBA for scale-up due to easier workup and safety.

-

Setup: Dissolve the crude sulfide (from Stage 1) in Methanol (100 mL). Add Sodium tungstate dihydrate (0.96 g, 2.9 mmol, 0.05 equiv).

-

Oxidation: Acidify slightly with 1M H2SO4 (2 mL) to activate the catalyst. Heat to 50°C.

-

Peroxide Addition: Dropwise add 30% H2O2 (18 mL, ~175 mmol) over 1 hour.

-

Critical Process Parameter (CPP): Maintain temperature between 50-60°C. Exotherms can degrade the pyridine ring.

-

-

Completion: Stir at 60°C for 2 hours.

-

Checkpoint: HPLC/TLC should show conversion of sulfide -> sulfoxide (intermediate) -> sulfone.

-

-

Workup: Cool to RT. Quench excess peroxide with saturated Na2SO3 solution (check with starch-iodide paper). Concentrate to remove methanol. Extract with CH2Cl2, dry, and concentrate.

-

Output: Methyl 4-(methylsulfonyl)picolinate . White/Off-white solid.[1] Yield: ~85-90%.

Stage 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free carboxylic acid.

-

Reaction: Dissolve the sulfone ester (10.0 g) in THF:Water (1:1) (100 mL). Add LiOH·H2O (3.9 g, 2.0 equiv). Stir at RT for 2 hours.

-

Isolation: Acidify the reaction mixture to pH 2-3 using 1M HCl. The product often precipitates directly from the aqueous phase.

-

Purification: Filter the white precipitate. Wash with cold water (2 x 20 mL) and Et2O (20 mL) to remove lipophilic impurities. Dry in a vacuum oven at 45°C.

-

Final Product: 4-(Methylsulfonyl)picolinic acid . White crystalline powder.

Workup & Purification Logic

The following flowchart illustrates the critical decision points during the workup to ensure high purity.

Figure 2: Workup and isolation workflow for the oxidation and hydrolysis steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Stage 1 | Incomplete SNAr due to moisture. | Ensure THF is anhydrous; use dry NaSMe. |

| N-Oxide Formation | Over-oxidation during Stage 2. | Use Na2WO4 catalyst instead of mCPBA. Keep Temp < 65°C. |

| Incomplete Hydrolysis | Poor solubility of sulfone ester.[2] | Increase THF ratio or warm to 40°C. |

| Product not precipitating | pH not low enough. | Adjust pH to 2.0. If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/iPrOH (3:1). |

Safety & Handling

-

4-Chloropicolinate: Irritant. Avoid inhalation.

-

Sodium Thiomethoxide: Releases toxic methyl mercaptan gas upon contact with acid or moisture. Work in a well-ventilated hood. Treat waste with bleach to oxidize residual thiols.

-

Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Wear face shield.

-

4-(Methylsulfonyl)picolinic acid: Potential irritant. Handle with standard PPE.

References

-

Synthesis of Methyl 4-chloropicolinate

- BenchChem Protocol & Patent US07534796B2. Procedure for chlorination of picolinic acid using thionyl chloride.

-

Green Oxidation of Sulfides

-

General Pyridine Functionalization

- ChemicalBook. "4-Chloropyridine-2-carboxylic acid Synthesis." General SNAr conditions for 4-halopyridines.

-

Analogous Sulfone Synthesis

- Asian Journal of Chemistry. "Synthesis of Rofecoxib." Details the oxidation of 4-methylthioacetophenone to sulfone using Na2WO4.

Sources

Application Notes and Protocols for 4-(Methylsulfonyl)picolinic Acid in Coordination Chemistry

Introduction: The Emergence of 4-(Methylsulfonyl)picolinic Acid as a Versatile Ligand

Picolinic acid and its derivatives represent a cornerstone in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2] The introduction of a methylsulfonyl group at the 4-position of the picolinic acid scaffold introduces a unique combination of steric and electronic properties. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic structure of the pyridine ring and, consequently, the coordination properties of the ligand. This modification is anticipated to impact the stability, reactivity, and potential applications of the resulting metal complexes, making 4-(methylsulfonyl)picolinic acid a ligand of considerable interest for researchers in catalysis, materials science, and drug development.[3][4]

This guide provides a comprehensive overview of the synthesis of 4-(methylsulfonyl)picolinic acid, its coordination to transition metals, and detailed protocols for the characterization of the resulting complexes. The methodologies presented herein are designed to be self-validating and are grounded in established chemical principles, providing a solid foundation for further research and application.

Part 1: Synthesis of 4-(Methylsulfonyl)picolinic Acid

Due to the limited availability of a direct, published synthetic protocol for 4-(methylsulfonyl)picolinic acid, a plausible multi-step synthetic route is proposed based on established transformations of pyridine derivatives. This pathway involves the synthesis of a key intermediate, 4-chloropicolinic acid, followed by nucleophilic aromatic substitution and subsequent oxidation.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-(Methylsulfonyl)picolinic acid.

Protocol 1.1: Synthesis of 4-Chloropicolinic Acid

This procedure is adapted from established methods for the chlorination of picolinic acid.[5][6][7]

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Sodium bromide (NaBr)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Distilled water

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-picolinic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (10 volumes).

-

Chlorination: Heat the mixture to reflux for 20 hours. The reaction progress can be monitored by the color change from dark green to deep red.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Add toluene and co-evaporate to remove residual thionyl chloride.

-

Esterification (for purification purposes): Carefully add the crude acid chloride to methanol at 0 °C to form the methyl ester.

-

Neutralization and Extraction: Adjust the pH of the methanolic solution to 8-9 with a saturated aqueous solution of sodium bicarbonate. Extract the methyl 4-chloropicolinate with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified methyl ester is then hydrolyzed to 4-chloropicolinic acid by refluxing with aqueous HCl, followed by neutralization and extraction.

Protocol 1.2: Synthesis of 4-(Methylthio)picolinic Acid

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 4-position is displaced by a methyl mercaptide nucleophile.[8][9]

Materials:

-

4-Chloropicolinic acid

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-